2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c15-12(19)9-24-14-17-16-13(23-14)10-2-1-3-11(8-10)25(20,21)18-4-6-22-7-5-18/h1-3,8H,4-7,9H2,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQYUFODMLSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid
The synthesis begins with the sulfonation of benzoic acid to introduce the sulfonic acid group at the meta position. Concentrated sulfuric acid (18 M) at 0°C facilitates electrophilic substitution, yielding 3-sulfobenzoic acid with >90% regioselectivity. The reaction mixture is quenched with ice, and the product is isolated via recrystallization from aqueous ethanol.
Conversion to Sulfonyl Chloride
3-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux to generate 3-sulfonylchloride benzoic acid. This step achieves near-quantitative conversion, as confirmed by the disappearance of the sulfonic acid’s broad O–H stretch (3400 cm⁻¹) in IR spectroscopy and the emergence of S=O stretches at 1370 and 1180 cm⁻¹.
Morpholine Coupling
The sulfonyl chloride intermediate reacts with morpholine in anhydrous tetrahydrofuran (THF) at 0°C, using triethylamine as a base to scavenge HCl. The reaction proceeds via nucleophilic substitution, forming 3-(morpholin-4-ylsulfonyl)benzoic acid in 85% yield after purification by silica gel chromatography (ethyl acetate/hexane, 1:1).
Formation of 5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazole-2-thiol
Hydrazide Synthesis
3-(Morpholin-4-ylsulfonyl)benzoic acid is esterified using thionyl chloride (SOCl₂) in methanol, producing methyl 3-(morpholin-4-ylsulfonyl)benzoate. Subsequent treatment with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide, 3-(morpholin-4-ylsulfonyl)benzohydrazide, with 92% efficiency.
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in a basic medium (potassium hydroxide in ethanol). Heating at 80°C for 6 hours forms 5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazole-2-thiol via intramolecular dehydration. The reaction’s completion is monitored by thin-layer chromatography (TLC), and the product is isolated in 78% yield after acidification and filtration.
Alkylation with 2-Bromoacetamide
The thiol group of the oxadiazole intermediate is alkylated using 2-bromoacetamide in dimethylformamide (DMF) with lithium hydride (LiH) as a base. The reaction proceeds at room temperature for 12 hours, achieving 65% yield after purification via column chromatography (chloroform/methanol, 9:1). Nuclear magnetic resonance (NMR) analysis confirms the acetamide’s integration, with characteristic peaks at δ 4.21 (s, 2H, CH₂) and δ 6.98 (br s, 1H, NH₂).
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : Key absorptions include N–H stretches (3310 cm⁻¹), C=O (1680 cm⁻¹), S=O (1340, 1160 cm⁻¹), and C–N (1250 cm⁻¹).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), δ 7.89–7.45 (m, 4H, aromatic-H), δ 4.21 (s, 2H, CH₂), δ 3.68 (t, 4H, morpholine-H), δ 3.12 (t, 4H, morpholine-H).
- Mass Spectrometry : ESI-MS m/z 453.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₉N₄O₅S₂.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.8 minutes, confirming >98% purity.
Synthetic Challenges and Optimizations
Sulfonation Regioselectivity
Meta sulfonation is favored due to the electron-withdrawing carboxylic acid group, but small amounts of para-substituted byproducts (<5%) are removed via recrystallization.
Oxadiazole Cyclization Efficiency
The use of carbon disulfide over phosphorus oxychloride (POCl₃) improves thiol group incorporation, reducing side reactions. However, extended reaction times lead to decomposition, necessitating strict temperature control.
Alkylation Side Reactions
Competitive oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen atmosphere and using fresh 2-bromoacetamide.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spectral Characteristics
- S–CH2 linkage : The singlet at δ 4.53 ppm (integrating for 2H) in the 1H-NMR spectrum of diphenylmethyl-substituted analogs confirms the –S–CH2– group, a feature consistent across oxadiazole-acetamide derivatives .
- Morpholine protons : In the target compound, the morpholine ring’s –CH2–O– and –CH2–N– groups are expected to resonate at δ 3.6–3.8 ppm , while the sulfonyl group may deshield adjacent aromatic protons, shifting signals downfield .
Comparative Data Table
*Estimated based on structural formula.
Key Research Findings
- Substituent polarity (e.g., morpholinosulfonyl vs. trimethoxyphenyl) critically influences solubility and target affinity .
- S–CH2 linkage consistently appears as a singlet in 1H-NMR (δ 4.5–4.6 ppm), confirming structural integrity .
- Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance antibacterial activity by improving membrane penetration or enzyme inhibition .
Biological Activity
The compound 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a morpholine group and an oxadiazole moiety. The synthesis typically involves multi-step reactions that yield derivatives with varying biological activities. The presence of the oxadiazole ring is crucial as it contributes to the compound's reactivity and biological potential.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Morpholine | A six-membered ring containing nitrogen |
| Oxadiazole | A five-membered ring containing two nitrogen atoms |
| Sulfonyl Group | Enhances solubility and biological activity |
| Acetamide | Provides stability and enhances interaction |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound demonstrate effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of synthesized oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher activity than standard antibiotics such as ciprofloxacin. For instance, compounds with an acetyl group showed enhanced efficacy against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of oxadiazole compounds has been a focal point in recent studies. This compound has been shown to induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity on Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | <10 | Induction of apoptotic pathways |
| HEK293 | >100 | Minimal effect on normal cells |
| A549 | 15 | Cell cycle arrest and apoptosis induction |
Enzyme Inhibition
Oxadiazole derivatives also exhibit enzyme inhibitory properties. Notably, they have been studied for their ability to inhibit cholinesterases and other enzymes relevant in metabolic pathways.
Case Study: Enzyme Inhibition Assays
In vitro assays demonstrated that certain derivatives effectively inhibited glucosidase activity, suggesting potential applications in managing diabetes . The structure-function relationship highlights the importance of substituents on the oxadiazole ring in modulating enzyme interactions.
Q & A
Q. Table 1: Example Reaction Conditions for Key Synthesis Steps
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Oxadiazole Formation | THF | 70 | PCl₅ | 65–75 |
| Sulfonyl Group Coupling | Dichloromethane | RT | Et₃N | 70–80 |
| Final Acetamide Linkage | DMF | 50 | K₂CO₃ | 60–70 |
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., morpholine sulfonyl protons at δ 3.5–3.7 ppm) and carbon backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 437.08) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, acetamide C=O at 1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls .
- Purity Verification : Re-analyze compound purity via HPLC (>95%) before biological testing .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds .
Advanced: What experimental approaches are recommended to elucidate the reaction mechanisms involving this compound’s sulfanyl and oxadiazole groups?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying pH and temperatures to identify rate-determining steps .
- Isotopic Labeling : Use ³⁴S-labeled sulfanyl groups to track nucleophilic substitution pathways via MS .
- Computational Modeling : Perform DFT calculations to map transition states and electron density distributions at reactive sites .
Basic: What in vitro assays are suitable for initial biological activity profiling?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition) .
Advanced: How can researchers design pharmacokinetic (ADME) studies for this compound?
Methodological Answer:
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS .
- Excretion : Radiolabeled compound tracking in urine/feces over 72 hours in rodent models .
Advanced: What computational tools are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., PARP-1, tubulin) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability and conformational changes .
- QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to optimize bioactivity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal in designated chemical waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
